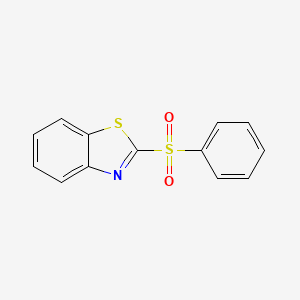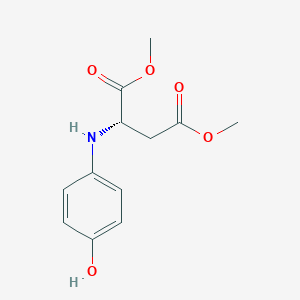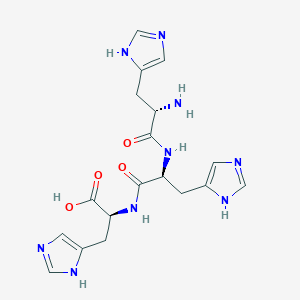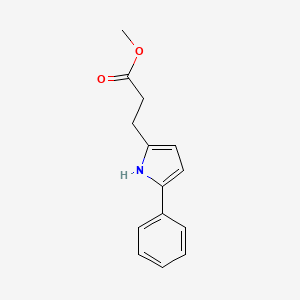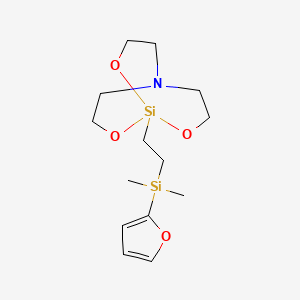
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- is a complex organosilicon compound. This compound is characterized by its unique bicyclic structure, which includes oxygen, nitrogen, and silicon atoms. The presence of the furan ring adds to its chemical diversity, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting with a suitable amine and diol, cyclization can be achieved under acidic or basic conditions.
Introduction of the Silicon Atom: The silicon atom is introduced through a silylation reaction. This can be done using reagents like chlorosilanes or silanols in the presence of a catalyst.
Attachment of the Furan Ring: The furan ring is attached via a coupling reaction. This can be achieved using reagents like furan-2-carbaldehyde and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the silicon atom or the furan ring. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can take place at the nitrogen or silicon atoms. Reagents like alkyl halides or acyl chlorides are used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the silicon or furan ring.
Substitution: Substituted derivatives at the nitrogen or silicon atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its bicyclic structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to undergo various chemical reactions makes it suitable for modifying drug molecules to enhance their efficacy and bioavailability.
Industry
In industry, it can be used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other biological molecules. The furan ring can participate in π-π interactions, enhancing its binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Lacks the furan ring, making it less chemically diverse.
1-(2-(2-furanyldimethylsilyl)ethyl)-2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but different substitution pattern.
Uniqueness
The presence of both the bicyclic core and the furan ring in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- makes it unique. This combination allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
63366-68-7 |
|---|---|
Fórmula molecular |
C14H25NO4Si2 |
Peso molecular |
327.52 g/mol |
Nombre IUPAC |
furan-2-yl-dimethyl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C14H25NO4Si2/c1-20(2,14-4-3-8-16-14)12-13-21-17-9-5-15(6-10-18-21)7-11-19-21/h3-4,8H,5-7,9-13H2,1-2H3 |
Clave InChI |
CBPITMKSRPCQJX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC[Si]12OCCN(CCO1)CCO2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


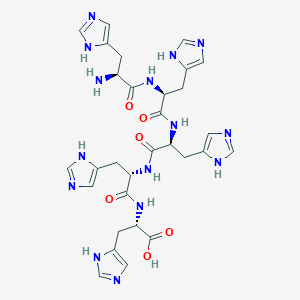
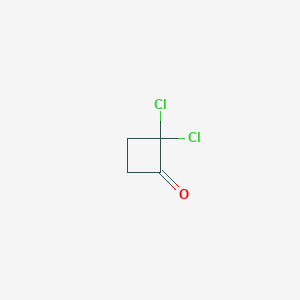
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
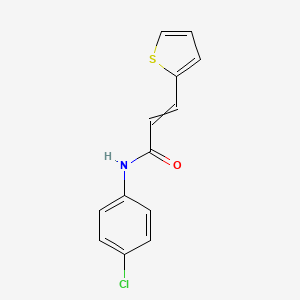
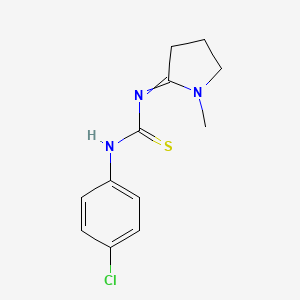
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
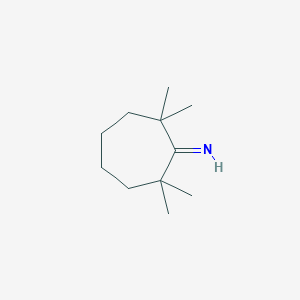
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
